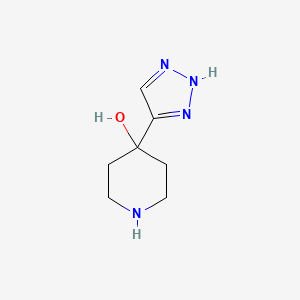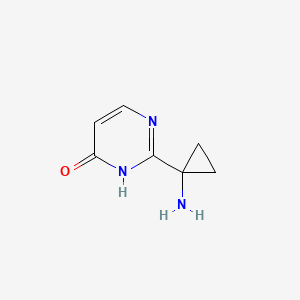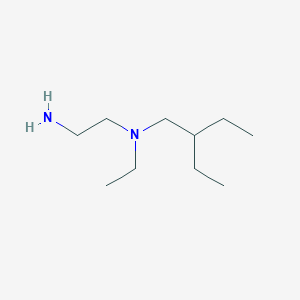![molecular formula C11H17NO2S B13283325 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol](/img/structure/B13283325.png)
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propane-1,3-diol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfanyl)benzaldehyde and 3-amino-1,2-propanediol.
Condensation Reaction: The aldehyde group of 4-(methylsulfanyl)benzaldehyde reacts with the amino group of 3-amino-1,2-propanediol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The hydroxyl groups in the propane-1,3-diol backbone can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Methylsulfanyl)benzylamine: Shares the methylsulfanyl and benzylamine moieties but lacks the propane-1,3-diol backbone.
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.
Uniqueness: 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methylsulfanyl group and the propane-1,3-diol backbone allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2S/c1-15-11-4-2-9(3-5-11)6-12-10(7-13)8-14/h2-5,10,12-14H,6-8H2,1H3 |
InChI Key |
RVIHAPZQLUJFBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


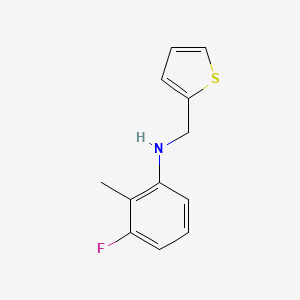
![3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13283247.png)
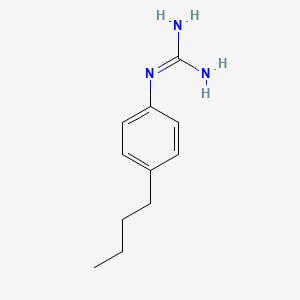
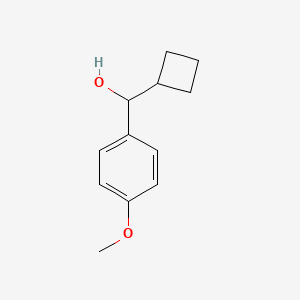
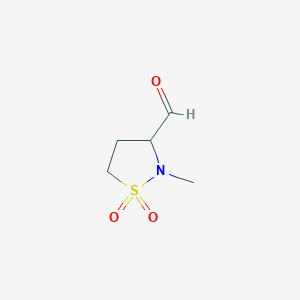
![1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13283259.png)
![(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13283262.png)

![(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13283272.png)

